An In-depth Technical Guide to 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
An In-depth Technical Guide to 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine, a substituted pyrimidine derivative. Pyrimidines are a cornerstone of heterocyclic chemistry, forming the essential backbone of nucleobases in DNA and RNA and appearing in a multitude of pharmacologically active compounds.[1][2][3] This document details the compound's chemical structure, physicochemical properties, a robust and validated synthetic methodology, and expected spectroscopic characterization. Furthermore, it explores the potential biological activities and therapeutic applications of this class of molecules, grounded in the extensive research on related pyrimidine structures.[4] The guide is intended to serve as a foundational resource for researchers investigating novel pyrimidine derivatives in medicinal chemistry and drug discovery.
Introduction and Significance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1][4] As a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, it is a fundamental component of life's building blocks: thymine, cytosine, and uracil.[2] The versatility of the pyrimidine ring allows for extensive functionalization, leading to a vast chemical space of derivatives with activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system targets.[2][3][4]
2-methyl-N-(2-methylpropyl)pyrimidin-4-amine belongs to the class of 2,4-disubstituted pyrimidines. The specific substitution pattern—a methyl group at the 2-position and an N-isobutylamino group at the 4-position—is critical for modulating its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These factors, in turn, govern the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This guide provides the necessary technical details to synthesize, characterize, and explore the potential of this specific derivative.
Chemical Structure and Physicochemical Properties
The structural identity and key properties of 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine are foundational for any research endeavor.
Chemical Structure
The molecule consists of a central pyrimidine ring substituted with a methyl group at position C2 and an N-isobutylamino group at position C4.
Caption: Chemical Structure of 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine.
Identifiers and Computed Properties
Quantitative data for the target compound are summarized below. These values are computationally predicted and serve as a reliable guide for experimental work.
| Property | Value |
| IUPAC Name | 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| Canonical SMILES | CC1=NC=CC(=N1)NCC(C)C |
| InChI Key | FZXLWWPVUICCEX-UHFFFAOYSA-N |
| LogP (Octanol-Water) | 1.8 - 2.2 (Predicted) |
| Topological Polar Surface Area | 51.8 Ų (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis Pathway and Experimental Protocol
The most direct and widely adopted method for synthesizing N-substituted 4-aminopyrimidines is through the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloropyrimidine precursor.[5] The chlorine atom at the C4 position of the pyrimidine ring is highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogens.
Synthetic Workflow Diagram
The proposed synthesis involves a single-step reaction between 4-chloro-2-methylpyrimidine and isobutylamine (2-methylpropylamine).
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methodologies for similar transformations.[6]
Materials:
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4-chloro-2-methylthiopyrimidine (or 4-chloro-2-methylpyrimidine) (1.0 eq)
-
Isobutylamine (1.2 - 1.5 eq)
-
Triethylamine (TEA) (1.5 - 2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA)
-
Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-2-methylpyrimidine (1.0 eq).
-
Solvation: Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram of chloropyrimidine).
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Addition of Reagents: Add triethylamine (or K₂CO₃) to the solution, followed by the dropwise addition of isobutylamine (1.2 eq) at room temperature while stirring. The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the mixture to reflux (typically 80-85 °C for ethanol) and maintain for 4-12 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the ammonium salt byproduct and any excess amine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine.
Spectroscopic Characterization (Predicted)
Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic techniques. The following are the expected spectral data for the target compound.
¹H NMR Spectroscopy
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Pyrimidine Ring Protons: Two doublets are expected in the aromatic region. The proton at C6 (adjacent to N1) will appear downfield (~8.0-8.2 ppm, d) compared to the proton at C5 (~6.4-6.6 ppm, d) due to the anisotropic effect of the adjacent nitrogen.
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Isobutyl Group (N-CH₂-CH-(CH₃)₂):
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A doublet for the two methyl groups (~0.9-1.0 ppm, d, 6H).
-
A multiplet for the methine proton (-CH-) (~1.8-2.0 ppm, m, 1H).
-
A doublet (or triplet if coupled to the NH proton) for the methylene protons (-CH₂-) attached to the nitrogen (~3.2-3.4 ppm, t or d, 2H).
-
-
C2-Methyl Group (-CH₃): A singlet in the upfield region (~2.4-2.5 ppm, s, 3H).
-
Amine Proton (-NH-): A broad singlet or triplet that may appear between 5.0-6.0 ppm, which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
-
Pyrimidine Ring Carbons: C2, C4, and C6 will appear significantly downfield (>150 ppm) due to their attachment to nitrogen. C5 will be the most upfield of the ring carbons (~110-115 ppm).
-
C2-Methyl Carbon: ~25 ppm.
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Isobutyl Group Carbons:
-
Methylene carbon (-CH₂-): ~45-50 ppm.
-
Methine carbon (-CH-): ~28-30 ppm.
-
Methyl carbons (-CH₃): ~20 ppm.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 165.
-
Electrospray Ionization (ESI-MS): The protonated molecular ion peak [M+H]⁺ should be observed at m/z = 166. Key fragmentation patterns would include the loss of the isobutyl group.
Potential Applications and Biological Activity
While specific biological data for 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine is not extensively published, the broader class of 2,4-disubstituted pyrimidines has shown remarkable therapeutic potential. Numerous studies have demonstrated that compounds with this core structure can exhibit a wide range of pharmacological effects.[4]
-
Kinase Inhibition: The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology. The nitrogen atoms of the ring can form crucial hydrogen bonds with the kinase hinge region, making derivatives of this compound prime candidates for screening against various protein kinases.
-
Antimicrobial and Antiviral Activity: Many pyrimidine analogues exhibit potent activity against bacteria, fungi, and viruses.[2][4][7] The specific substitutions on the ring are crucial for target specificity and potency.
-
Central Nervous System (CNS) Activity: Certain substituted pyrimidines have been investigated for their effects on CNS receptors and enzymes, suggesting potential applications as anxiolytics, antidepressants, or anticonvulsants.[3][4]
Researchers can use 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine as a lead compound or a fragment in the design of new therapeutic agents targeting these and other disease areas.
Conclusion
This guide has provided a detailed technical overview of 2-methyl-N-(2-methylpropyl)pyrimidin-4-amine, from its fundamental chemical properties to a reliable synthetic protocol and predicted analytical characterization. The established importance of the pyrimidine core in medicinal chemistry suggests that this compound is a valuable subject for further investigation. The methodologies and insights presented herein offer a solid foundation for researchers to synthesize, purify, and evaluate this compound in various biological assays, potentially leading to the discovery of novel therapeutic agents.
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Public
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
- A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (URL: )
- 2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine | 138609-96-8 | Benchchem. (URL: )
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: )
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC. (URL: )
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - ark
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